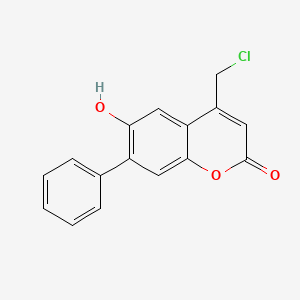
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide, also known as CPN, is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate for the treatment of various diseases, including cancer and inflammation.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide exerts its anti-cancer activity by inhibiting the DNA synthesis and inducing cell cycle arrest. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also induces apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory activity of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is attributed to the inhibition of the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also reduces the levels of inflammatory cytokines and increases the levels of anti-inflammatory cytokines. Additionally, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been found to reduce the levels of lipid peroxidation and increase the levels of glutathione, which is an important antioxidant.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also exhibits potent anti-cancer and anti-inflammatory activity, making it a potential drug candidate for the treatment of various diseases. However, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has some limitations for lab experiments. It is not soluble in water, which can make it difficult to work with. Additionally, the mechanism of action of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is not fully understood, which can make it challenging to design experiments.
Orientations Futures
There are several future directions for the research on 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide. One potential direction is to investigate the potential of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide as a drug candidate for the treatment of cancer and inflammation. Another direction is to further elucidate the mechanism of action of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide. Additionally, it would be interesting to investigate the pharmacokinetics and toxicity of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide in animal models. Finally, the synthesis of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide analogs with improved solubility and potency could be explored.
Conclusion
In conclusion, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research. It exhibits potent anti-cancer, anti-inflammatory, and anti-microbial activity and has several advantages for lab experiments. However, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide also has some limitations, and the mechanism of action is not fully understood. There are several future directions for the research on 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide, including investigating its potential as a drug candidate and further elucidating its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. The resulting compound then undergoes a reaction with 1-cyanopropylamine to form 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide. The synthesis method is relatively simple, and the yield of the final product is high.
Applications De Recherche Scientifique
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide has been found to possess anti-microbial activity against Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3/c1-2-8(6-13)14-11(16)7-3-4-10(15(17)18)9(12)5-7/h3-5,8H,2H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKECNRYRHQGCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1-cyanopropyl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2886068.png)

![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2886073.png)

![5-[3-(Azidomethyl)azepan-1-yl]-5-oxopentanoic acid](/img/structure/B2886079.png)


![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2886084.png)
![8-(4-Methylphenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2886086.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886090.png)
![N-(furan-2-ylmethyl)-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2886091.png)